![molecular formula C35H22N4O B8455128 2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole](/img/structure/B8455128.png)
2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole
概要
説明
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is a complex organic compound that features a unique structure combining carbazole, bipyridine, and benzo[d]oxazole moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability, charge transport properties, and electroluminescent characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki coupling reaction, which involves the reaction of 4-(9H-carbazol-9-yl)phenylboronic acid with appropriate bipyridine and benzo[d]oxazole derivatives under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds .
科学的研究の応用
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a material in OLEDs due to its excellent electroluminescent properties.
Photovoltaics: Employed in the development of organic solar cells for efficient light absorption and charge transport.
Biological Probes: Utilized in fluorescence microscopy and imaging due to its strong fluorescence.
Medicinal Chemistry: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) from the anode to the emitting layer. This enhances the efficiency and stability of the device . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and detection .
類似化合物との比較
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic Acid: Similar structure but lacks the bipyridine and benzo[d]oxazole moieties.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains carbazole units but differs in the overall structure and properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Features carbazole but with different functional groups and applications.
Uniqueness
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is unique due to its combination of carbazole, bipyridine, and benzo[d]oxazole units, which confer distinct electronic and photophysical properties. This makes it particularly valuable in advanced materials for organic electronics and optoelectronics .
特性
分子式 |
C35H22N4O |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
2-[5-[6-(4-carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C35H22N4O/c1-4-10-32-27(7-1)28-8-2-5-11-33(28)39(32)26-17-13-23(14-18-26)29-19-15-24(21-36-29)25-16-20-31(37-22-25)35-38-30-9-3-6-12-34(30)40-35/h1-22H |
InChIキー |
MMZMPJGAZDWWQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC=C(C=C5)C6=CN=C(C=C6)C7=NC8=CC=CC=C8O7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-Nitro-3-(piperidin-1-yl)phenyl]acetamide](/img/structure/B8455055.png)
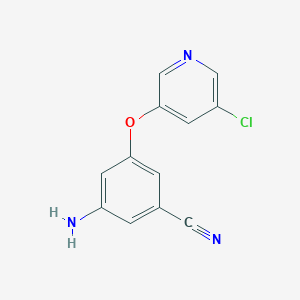

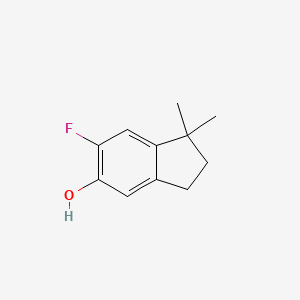
![Imidazo[1,2-a]pyridine-7-carboxylic acid,3-bromo-8-fluoro-,methyl ester](/img/structure/B8455084.png)
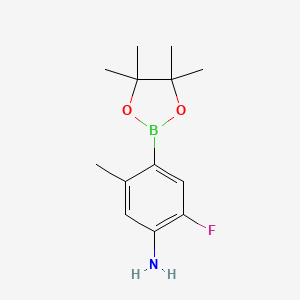

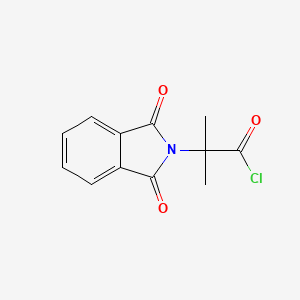
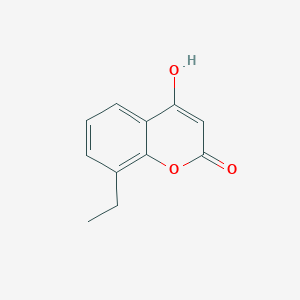
![1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-n-[3-(methylphenylamino)propyl]-1-(2-methylpropyl)-](/img/structure/B8455115.png)
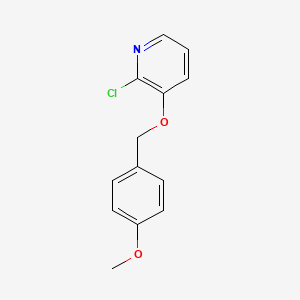

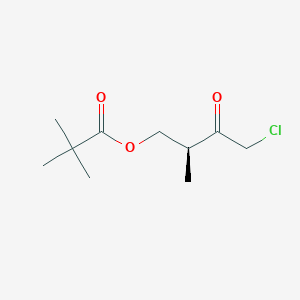
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanol](/img/structure/B8455158.png)
